molecular formula C14H13NO4 B6391392 6-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID CAS No. 1258622-66-0

6-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6391392
CAS No.: 1258622-66-0
M. Wt: 259.26 g/mol
InChI Key: XWUJFAWIKJTJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethoxyphenyl)nicotinic acid is a chemical compound with a unique structure that combines a nicotinic acid moiety with a 3,5-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-dimethoxyphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(3,5-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3,5-Dimethoxyphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor in redox reactions, influencing various metabolic pathways . Additionally, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    Nicotinic Acid: A naturally occurring compound with similar structural features but lacking the 3,5-dimethoxyphenyl group.

    6-(3,5-Dicarboxylphenyl)nicotinic Acid: Another derivative with different functional groups that influence its chemical and biological properties.

Uniqueness: 6-(3,5-Dimethoxyphenyl)nicotinic acid is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-5-10(6-12(7-11)19-2)13-4-3-9(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUJFAWIKJTJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687854
Record name 6-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-66-0
Record name 6-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.